Ceftiofur hydrochloride

Description

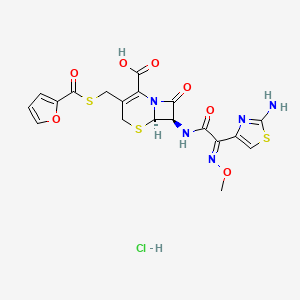

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H18ClN5O7S3 |

|---|---|

Molecular Weight |

560 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+;/t12-,16-;/m1./s1 |

InChI Key |

KEQFDTJEEQKVLM-BIDYTWAPSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl |

Synonyms |

ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Ceftiofur Hydrochloride Against Gram-Positive Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin (B10832234) antibiotic, is a critical tool in veterinary medicine for the management of bacterial infections. This technical guide provides a comprehensive examination of the core mechanism of action of ceftiofur against gram-positive bacteria. It delves into the molecular interactions with penicillin-binding proteins (PBPs), summarizes quantitative efficacy data, outlines detailed experimental protocols for mechanism-of-action studies, and explores the evolving landscape of bacterial resistance. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftiofur hydrochloride exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability in gram-positive bacteria.[1][2] The primary molecular targets of ceftiofur are the penicillin-binding proteins (PBPs), a group of enzymes located on the inner surface of the bacterial cell membrane that catalyze the final steps of peptidoglycan synthesis.[1]

Peptidoglycan, a hallmark of the bacterial cell wall, is a rigid, mesh-like polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. This cross-linking, or transpeptidation, is the critical step inhibited by ceftiofur. By binding to the active site of PBPs, ceftiofur acylates the serine residue, forming a stable, inactive covalent adduct. This inactivation of PBPs prevents the formation of the peptide cross-links, leading to a weakened cell wall that can no longer withstand the high internal osmotic pressure of the bacterium.[1] The ultimate result is cell lysis and bacterial death.

A key advantage of ceftiofur is its stability in the presence of many β-lactamase enzymes, which are a common mechanism of resistance in bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring.[1][2]

Quantitative Data: In Vitro Efficacy of Ceftiofur

The in vitro potency of ceftiofur against various gram-positive pathogens is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for ceftiofur against a selection of clinically relevant gram-positive bacteria.

Table 1: Ceftiofur MIC Values against Streptococcus suis

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| 94 | Not Specified | 0.12 | Not Specified[3] |

Table 2: Ceftiofur MIC Values against Various Gram-Positive Pathogens

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Not Specified | Not Specified | Not Specified | Not Specified |

| Coagulase-negative staphylococci | Not Specified | Not Specified | Not Specified | Not Specified |

| Streptococcus dysgalactiae | Not Specified | Not Specified | Not Specified | Not Specified |

| Streptococcus uberis | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.

3.1.1. Principle

A standardized inoculum of the test bacterium is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is read as the lowest concentration of the antimicrobial that inhibits visible growth.

3.1.2. Methodology

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial isolate onto a suitable non-selective agar (B569324) plate (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate for 18-24 hours at 35-37°C.

-

Select 3-5 well-isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Ceftiofur Dilutions:

-

Prepare a stock solution of this compound of known concentration.

-

Perform serial twofold dilutions of the ceftiofur stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the ceftiofur dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth.

-

Penicillin-Binding Protein (PBP) Binding Assay (Competitive Fluorescent Probe Displacement)

This assay determines the affinity of a β-lactam antibiotic for specific PBPs.

3.2.1. Principle

Unlabeled ceftiofur is used to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin-FL) for binding to the PBPs in whole bacterial cells or membrane preparations. The reduction in fluorescence intensity of the PBP bands on a gel corresponds to the binding of the unlabeled competitor.

3.2.2. Methodology

-

Bacterial Culture and Membrane Preparation:

-

Grow the gram-positive bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells (e.g., by sonication or French press) and isolate the cell membranes by ultracentrifugation.

-

-

Competition Assay:

-

Incubate aliquots of the membrane preparation with increasing concentrations of ceftiofur for a defined period (e.g., 10 minutes at 37°C).

-

Add a fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to each sample and incubate for a further defined period (e.g., 10 minutes at 37°C).

-

-

Detection and Analysis:

-

Stop the reaction by adding a sample buffer and denature the proteins by heating.

-

Separate the PBPs by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of each PBP band. The concentration of ceftiofur that causes a 50% reduction in the fluorescence intensity (IC₅₀) for a specific PBP is determined by plotting the percentage of inhibition against the logarithm of the ceftiofur concentration.

-

Mechanisms of Resistance in Gram-Positive Bacteria

The primary mechanism of resistance to β-lactam antibiotics, including ceftiofur, in gram-positive bacteria is the alteration of the target PBPs, which reduces their binding affinity for the antibiotic.

Alterations in Penicillin-Binding Proteins (PBPs)

Mutations in the genes encoding PBPs can lead to amino acid substitutions in the active site of the enzyme, sterically hindering the binding of ceftiofur. This is a significant resistance mechanism in streptococci.

-

Streptococcus suis : Specific mutations in PBP1a, PBP2a, PBP2b, and PBP2x have been strongly associated with a decrease in susceptibility to ceftiofur.[4][5] For example, substitutions such as S477D/G in PBP1a, E549Q and A568S in PBP2a, T625R in PBP2b, and Q453H in PBP2x have been identified in ceftiofur-non-susceptible isolates.[4][6]

-

Streptococcus agalactiae : Strains with decreased susceptibility to ceftiofur have been found to harbor mutations in PBP1B, PBP2B, and PBP2X.[7][8]

-

Enterococcus faecalis and Enterococcus faecium : These species exhibit intrinsic resistance to cephalosporins.[9][10] This is primarily due to the presence of a low-affinity PBP, Pbp5, which can continue to function in cell wall synthesis even in the presence of cephalosporins.[10] Other genetic determinants, such as the two-component signal transduction system CroRS and the Ser/Thr kinase IreK, are also involved in mediating this intrinsic resistance.[9]

β-Lactamase Production

While more common in gram-negative bacteria, the production of β-lactamases can also contribute to resistance in some gram-positive bacteria. These enzymes hydrolyze the β-lactam ring of ceftiofur, rendering it inactive.

Conclusion

This compound remains a potent antimicrobial agent against a range of gram-positive pathogens. Its mechanism of action, centered on the inhibition of peptidoglycan synthesis via PBP inactivation, is well-established. However, the emergence of resistance, primarily through PBP alterations, underscores the importance of continued surveillance and research. A deeper understanding of the molecular interactions between ceftiofur and its targets, as well as the genetic basis of resistance, is crucial for the development of next-generation antimicrobial strategies and for preserving the efficacy of this important veterinary therapeutic.

References

- 1. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hexiapharm.com [hexiapharm.com]

- 3. Studies on the Antibacterial Activity of Ceftiofur Sodium in Vitro and Birds [scirp.org]

- 4. Relationship between Penicillin-Binding Proteins Alterations and β-Lactams Non-Susceptibility of Diseased Pig-Isolated Streptococcus suis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Streptococcus suis serotype 9 in Italy: genomic insights into high-risk clones with emerging resistance to penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Mutations of Penicillin-Binding Proteins in Streptococcus agalactiae Isolates from Cattle with Decreased Susceptibility to Penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. Mechanisms of antibiotic resistance in enterococci - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Ceftiofur Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Ceftiofur (B124693) hydrochloride is a semisynthetic, third-generation cephalosporin (B10832234) antibiotic exclusively for veterinary use.[1][2] It is recognized for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains.[3][4] This guide provides a detailed overview of its molecular structure, core chemical properties, mechanism of action, and key experimental protocols relevant to its analysis and application.

Molecular Structure and Identification

The chemical structure of Ceftiofur hydrochloride is centered around a β-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins.[3] Its stability against many β-lactamase enzymes is enhanced by key functional groups, including an aminothiazole ring and a methoxyimino group.[5] The molecule also features a furan-2-carbonylthiomethyl side chain which contributes to its antibacterial efficacy.[3] this compound is the hydrochloride salt form of ceftiofur.[3][6]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | [3][7] |

| CAS Number | 103980-44-5 | [1][2][3][6][8] |

| Molecular Formula | C₁₉H₁₈ClN₅O₇S₃ | [1][3][6][7] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and activity. It typically appears as an off-white or white crystalline powder.[2][6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 560.01 - 560.03 g/mol | [2][3][7][9][10] |

| Melting Point | >190°C (decomposes) | [1][3][6][11] |

| pKa (Strongest Acidic) | 2.83 | [3] |

| pKa (Strongest Basic) | 4.19 | [3] |

| Water Solubility | Soluble, though some sources note it is sparingly soluble or insoluble in aqueous buffers. | [1][3][12][13] |

| Solubility in Organic Solvents | Soluble in N,N-Dimethylacetamide, Dimethyl sulfoxide (B87167) (DMSO), and Dimethylformamide (DMF). Sparingly soluble or slightly soluble in ethanol (B145695) and methanol. | [3][5][6][12] |

| UV/Vis λmax | 288 nm, 292 nm | [3][14] |

Mechanism of Action

The primary antibacterial mechanism of Ceftiofur involves the inhibition of bacterial cell wall synthesis.[3][4] Like other β-lactam antibiotics, it targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[6][7][15][16] This disruption prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3][6][15][16]

Beyond its direct bactericidal effects, some studies have indicated that Ceftiofur may possess immunomodulatory properties by inhibiting the activation of NF-kappaB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines.[17][18]

Experimental Protocols

This section details standardized methodologies for the analysis and evaluation of this compound.

Objective: To determine the concentration of this compound in a sample, such as a veterinary formulation.[3][19]

Methodology:

-

Chromatographic System: [3][19]

-

Column: Phenomix C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

-

Detector: UV detector set at a wavelength (λmax) of 292 nm.

-

Column Temperature: 35°C.[20]

-

-

-

A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.0, adjusted with orthophosphoric acid) in a 25:75 (v/v) ratio.

-

-

Injection Volume: 20 µL.[20]

-

Standard Preparation: [3]

-

Prepare a stock solution of this compound reference standard in the mobile phase.

-

Create a series of working standards by serially diluting the stock solution to achieve concentrations ranging from 0.01 to 0.16 mg/mL.[19]

-

-

Sample Preparation (for veterinary oily suspension): [3][19]

-

Employ a suitable liquid-liquid or solid-phase extraction method to isolate the analyte from the oily matrix.

-

The final extract should be dissolved in the mobile phase before injection.

-

-

Analysis: [3]

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

The retention time for Ceftiofur HCl is approximately 3.4 minutes under these conditions.[19]

-

Construct a calibration curve by plotting peak area against the concentration of the standards.

-

Determine the concentration of Ceftiofur HCl in the sample by comparing its peak area to the calibration curve.

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial isolate using the broth microdilution method.[3]

Methodology:

-

Inoculum Preparation: [3]

-

Grow the bacterial isolate overnight on a suitable non-selective agar (B569324) medium (e.g., Blood Agar).

-

Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute the suspension to achieve the final desired inoculum concentration for the assay.

-

-

MIC Assay: [3]

-

Perform two-fold serial dilutions of this compound in a 96-well microtiter plate using Mueller-Hinton broth. The final concentration range should typically span from 0.03 to 32 µg/mL.

-

Inoculate each well (including a positive growth control well without any antibiotic) with the prepared bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation: [3]

-

Following incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Objective: To synthesize and purify this compound. This is a high-level overview based on available literature.[21][22][23]

Methodology:

-

-

Dissolve 7-amino-3-{(2-furylcarbonyl)thiomethyl}-3-cephem-4-carboxylic acid (cephalo furan (B31954) acid) and an AE-active ester (e.g., 2-methoxyimino-2-(2-aminothiazolyl)-(Z)-thioacetic acid benzothiazole (B30560) ester) in a suitable organic solvent (e.g., methylene (B1212753) chloride).

-

Cool the mixture to between 0°C and 10°C.

-

Add an organic amine (e.g., triethylamine) dropwise while maintaining the temperature.

-

Allow the reaction to proceed for several hours (e.g., 3-6 hours) with stirring.

-

-

Purification: [21]

-

Extract the reaction mixture with water.

-

Treat the aqueous phase with activated carbon to decolorize the solution, followed by filtration.

-

Adjust the pH of the filtrate to approximately 1.0-2.0 by adding hydrochloric acid, which causes the this compound to precipitate.

-

Filter the solid product.

-

Recrystallize the wet product from a solvent system such as acetone (B3395972) and water to achieve high purity.

-

Dry the final product under controlled temperature (e.g., 40°C).

-

References

- 1. This compound Raw Material or Ceftiofur Hcl API CAS 103980-44-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. hexiapharm.com [hexiapharm.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. hexiapharm.com [hexiapharm.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C19H18ClN5O7S3 | CID 9937686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. GSRS [precision.fda.gov]

- 10. This compound - (6R,7R)-7-{[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino}-3-{[(2-furanylcarbonyl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride [sigmaaldrich.com]

- 11. Ceftiofur HCl | CAS#:103980-44-5 | Chemsrc [chemsrc.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | 103980-44-5 [chemicalbook.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. NB-64-33181-1g | this compound [103980-44-5] Clinisciences [clinisciences.com]

- 19. repository.najah.edu [repository.najah.edu]

- 20. sciencepub.net [sciencepub.net]

- 21. CN102993216A - Preparation method of this compound - Google Patents [patents.google.com]

- 22. CN101654458A - Preparation method of hydrochloric acid ceftiofur - Google Patents [patents.google.com]

- 23. CN101654458B - Preparation method of hydrochloric acid ceftiofur - Google Patents [patents.google.com]

Ceftiofur Hydrochloride: An In-depth Technical Guide to its Spectrum of Activity Against Veterinary Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin, is a broad-spectrum antibiotic exclusively developed for veterinary use.[1] Its efficacy against a wide array of Gram-positive and Gram-negative bacteria has established it as a critical tool in treating infections in various animal species, including cattle, swine, horses, dogs, and cats.[2][3] This technical guide provides a comprehensive overview of ceftiofur's spectrum of activity, detailing its mechanism of action, in vitro efficacy against key veterinary pathogens, and standardized experimental protocols for its evaluation.

Mechanism of Action

As a β-lactam antibiotic, ceftiofur's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][4] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][5] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to a loss of cell wall integrity, cell lysis, and bacterial death.[2][5] A key advantage of ceftiofur is its stability in the presence of many β-lactamase enzymes, which are a common bacterial resistance mechanism against other β-lactam antibiotics.[2][4]

Beyond its direct bactericidal activity, recent studies have suggested that ceftiofur may also possess immunomodulatory properties. Research has indicated that ceftiofur can inhibit the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPK), key signaling pathways involved in the inflammatory response.[6][7] This suggests a potential dual role for ceftiofur in not only combating bacterial pathogens but also modulating the host's inflammatory response to infection.

Spectrum of Activity: Quantitative Data

The in vitro activity of ceftiofur is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (MIC₅₀, MIC₉₀, and range) of ceftiofur against a range of significant veterinary pathogens. These values are crucial for predicting clinical efficacy and monitoring the development of antimicrobial resistance.

Bovine Pathogens

Ceftiofur is widely used in cattle for the treatment of bovine respiratory disease (BRD), foot rot, and metritis.[1][8][9]

| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Mannheimia haemolytica | - | - | 0.06 | - |

| Pasteurella multocida | - | - | 0.06 | ≤0.03 - >2 |

| Histophilus somni | - | - | 0.015 | - |

| Escherichia coli | 39 | - | - | - |

| Staphylococcus aureus | 98 | 0.25 | 1 | - |

| Streptococcus uberis | - | - | - | - |

| Streptococcus dysgalactiae | - | - | - | - |

| Salmonella spp. | - | - | - | - |

Swine Pathogens

In swine, ceftiofur is indicated for the treatment of swine respiratory disease (SRD).[10][14]

| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Actinobacillus pleuropneumoniae | 141 | 0.25 | 1 | 0.03 to >2 |

| Pasteurella multocida | - | ≤0.03 | ≤0.03 | ≤0.03 - 0.06 |

| Streptococcus suis | - | 0.06 | 0.25 | ≤0.03 - 1 |

| Salmonella choleraesuis | - | 1.0 | 2.0 | 0.25 - 2.0 |

| Escherichia coli | - | 2.0 | >16.0 | 0.25 - >16.0 |

Note: Data compiled from multiple sources.[10][14][15][16]

Equine Pathogens

Ceftiofur is used in horses to treat lower respiratory tract infections, particularly those caused by Streptococcus equi subsp. zooepidemicus.[17][18]

| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus equi subsp. zooepidemicus | 755 | 0.06 | 0.12 | ≤0.015 - 0.5 |

Note: Data compiled from multiple sources.[17][18][19]

Canine and Feline Pathogens

In small animals, ceftiofur has been evaluated for its efficacy against pathogens isolated from various infections, including urinary tract and skin infections.[20][21][22]

| Pathogen | Host | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | Canine | - | - | - | ≤0.25 - ≥8.0 |

| Staphylococcus pseudintermedius | Canine | 10 | 0.64 | 1.28 | 0.64 - 2.56 |

| Proteus spp. | Canine | - | - | - | ≤0.25 - ≥8.0 |

| Pasteurella spp. | Canine | - | - | - | ≤0.25 - ≥8.0 |

| Streptococcus canis | Canine | 20 | >2.56 | >2.56 | >2.56 |

| Pseudomonas aeruginosa | Canine | 20 | >2.56 | >2.56 | >2.56 |

| Enterococcus spp. | Canine | - | - | - | ≥8.0 |

| Bordetella bronchiseptica | Canine | - | - | - | ≥8.0 |

Note: Data compiled from multiple sources.[20][21][23] MIC values for feline pathogens are less extensively reported in the compiled sources.

Experimental Protocols

Accurate and reproducible determination of MIC values is essential for antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.[24][25][26] The most common method for determining the MIC of ceftiofur is the broth microdilution method.

Broth Microdilution MIC Assay (Based on CLSI Guidelines)

1. Materials:

-

Ceftiofur hydrochloride powder (analytical grade)

-

Appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)[27]

2. Preparation of Ceftiofur Stock Solution:

-

Prepare a high-concentration stock solution of this compound in a suitable solvent as recommended by the manufacturer.

-

Sterilize the stock solution by filtration.

-

Store aliquots at -60°C or below, protected from light, to prevent degradation.[28]

3. Preparation of Microtiter Plates:

-

Aseptically dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the ceftiofur working stock solution to the first well of each test row.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.[28]

-

Designate wells for positive control (inoculum only) and negative control (broth only).

4. Inoculum Preparation and Inoculation:

-

Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar (B569324) plate.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[28]

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add 50 µL of the diluted inoculum to each well (except the negative control).

5. Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[28]

6. Reading and Interpretation:

-

Following incubation, visually inspect the wells for turbidity (bacterial growth). A microplate reader can also be used.

-

The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth.[28]

-

The growth control well should show distinct turbidity. The negative control well should remain clear.

-

The MIC of the QC strain must fall within the acceptable range as defined by CLSI.[27][28]

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the established CLSI breakpoints for the specific pathogen and animal species.[29]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Ceftiofur's bactericidal mechanism of action.

References

- 1. Minimum Inhibitory Concentrations for Ceftiofur and Comparator Antimicrobial Agents against Bacterial Pathogens of Veterinary Importance to Cattle from 1997 to 2001 | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]

- 2. nbinno.com [nbinno.com]

- 3. arsveterinaria.org.br [arsveterinaria.org.br]

- 4. hexiapharm.com [hexiapharm.com]

- 5. Ceftiofur | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ceftiofur impairs pro-inflammatory cytokine secretion through the inhibition of the activation of NF-kappaB and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. hexiapharm.com [hexiapharm.com]

- 10. zoetisus.com [zoetisus.com]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. scirp.org [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. Interpretive criteria for antimicrobial susceptibility testing of ceftiofur against bacteria associated with swine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of MICs of ceftiofur and other antimicrobial agents against bacterial pathogens of swine from the United States, Canada, and Denmark - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. Ceftiofur susceptibility of Streptococcus equi subsp zooepidemicus isolated from horses in North America between 1989 and 2008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. zoetisus.com [zoetisus.com]

- 20. Pharmacokinetics of Ceftiofur Crystalline-Free Acid in Clinically Healthy Dogs (Canis lupus familiaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Kinetics and minimal inhibitory concentrations of ceftiofur in tear film following extended-release parenteral administration (Excede®) in dogs [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Antimicrobial and Biocide Resistance among Feline and Canine Staphylococcus aureus and Staphylococcus pseudintermedius Isolates from Diagnostic Submissions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. fda.gov [fda.gov]

- 26. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 27. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, pirlimycin, premafloxacin, and spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. wvdl.wisc.edu [wvdl.wisc.edu]

Initial degradation pathways of Ceftiofur hydrochloride under thermal stress

An In-depth Technical Guide: Initial Degradation Pathways of Ceftiofur (B124693) Hydrochloride Under Thermal Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur hydrochloride, a third-generation cephalosporin (B10832234) antibiotic, is widely utilized in veterinary medicine.[1][2] However, its efficacy and safety can be compromised by its instability under thermal stress.[3] Understanding the initial degradation pathways of this compound is crucial for ensuring the stability, safety, and efficacy of its pharmaceutical formulations.[4] Thermal degradation not only leads to a loss of potency but can also result in the formation of potentially toxic degradation products.[4] This guide provides a comprehensive overview of the primary thermal degradation products, the kinetics of their formation, and the analytical methodologies employed for their identification and quantification.

Primary Thermal Degradation Pathways

Under thermal stress, this compound primarily degrades through two main pathways:

-

Cleavage of the β-lactam ring: This is a significant degradation mechanism at elevated temperatures, leading to the formation of Cef-aldehyde.[1][3] This degradation product is of particular concern as it has been shown to exhibit significantly increased cytotoxicity compared to the parent compound.[4][5]

-

Hydrolysis of the thioester bond: This pathway results in the formation of Desfuroylceftiofur (DFC).[1] DFC is also a known metabolite of Ceftiofur in animals.[6] Interestingly, DFC can further degrade to form Cef-aldehyde under thermal stress.[3][4]

The following diagram illustrates the initial thermal degradation pathways of this compound.

Quantitative Data on Thermal Degradation

The rate of Ceftiofur degradation is highly dependent on temperature and the matrix in which it is present. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Rates of Ceftiofur at Various Temperatures

| Temperature (°C) | Degradation Rate Constant (k, h⁻¹) | Half-life (t½) | Matrix | Reference |

| 15 | 0.4 - 2.8 x 10⁻³ | 24 - 41 days | Aqueous solution with 1-5% CAFO recycled water | [1][6] |

| 25 | 1.4 - 4.4 x 10⁻³ | 6.6 - 21 days | Aqueous solution with 1-5% CAFO recycled water | [1][6] |

| 35 | 6.3 - 11 x 10⁻³ | 2.6 - 4.6 days | Aqueous solution with 1-5% CAFO recycled water | [1][6] |

| 45 | 11 - 17 x 10⁻³ | 1.7 - 2.6 days | Aqueous solution with 1-5% CAFO recycled water | [1][6] |

| 63 | Not specified | Longer than 30 min | Milk (LTLT Pasteurization) | [7][8] |

| 72 | Not specified | Longer than 15 s | Milk (HTST Pasteurization) | [7][8] |

| 92 | Significant degradation (35.24% reduction) | 20 min | Milk | [7] |

| 100 | Time-dependent | Not specified | Aqueous solution | [3] |

Table 2: Cytotoxicity of Ceftiofur and its Thermal Degradation Product

| Compound | Cell Line | IC₅₀ (µg/mL) | Cytotoxicity Comparison | Reference |

| Ceftiofur (CEF) | LO2 | 3052.0 | - | [5] |

| Thermally Treated Ceftiofur (TTC) | LO2 | 1967.0 | More toxic than CEF | [5] |

| Cef-aldehyde (CEF-1) | LO2 | 573.1 | ~5.3 times more toxic than CEF | [5] |

IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal degradation studies. Below are synthesized protocols based on cited literature.

Sample Preparation and Thermal Stress Application

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as distilled water or a specific buffer, to a known concentration (e.g., 100 mg/mL).[3] The solution should be stored under protected conditions (e.g., in the dark at -20°C) before use.[3]

-

Working Solutions: Dilute the stock solution with the desired matrix (e.g., distilled water, milk, buffered solution) to the final experimental concentrations (e.g., 0.5 mg/mL, 2.5 mg/mL, 5 mg/mL, 10 mg/mL, and 20 mg/mL).[3]

-

Thermal Stress Conditions:

-

Temperature: Subject the working solutions to various temperatures (e.g., 15°C, 25°C, 35°C, 45°C, 63°C, 72°C, 92°C, 100°C) in a controlled environment like a water bath or an incubator.[1][3][7]

-

Time: Collect samples at multiple time points (e.g., 10 min, 20 min, 30 min, 60 min) to monitor the degradation progress.[3]

-

pH: To assess the influence of pH, adjust the pH of the working solutions to acidic, neutral, and alkaline levels before applying thermal stress.[9]

-

-

Sample Quenching: After the specified time, immediately quench the degradation reaction. This can be achieved by rapid cooling (e.g., placing samples on ice) and/or by adding a quenching agent like acetonitrile (B52724) followed by centrifugation.[10] Store samples at a low temperature (e.g., 4°C) and analyze them promptly.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Purpose: Quantification of Ceftiofur and its degradation products.[11]

-

Column: A reversed-phase C18 column is commonly used.[3]

-

Mobile Phase: A typical mobile phase involves a gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[3]

-

Flow Rate: A flow rate of around 0.7 mL/min is often employed.[3]

-

Detection: UV detection at a specific wavelength is used for quantification.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Purpose: Identification and confirmation of degradation products by providing molecular weight and fragmentation information.[4] This method is crucial for elucidating the degradation pathways.[4]

-

Ionization: Electrospray ionization (ESI) is a common technique.

-

Mass Analyzer: Tandem mass spectrometry (MS/MS) allows for the structural elucidation of the degradation products.

The following diagram outlines a typical workflow for a thermal degradation study of Ceftiofur.

Conclusion

The thermal degradation of this compound is a critical consideration for its formulation, storage, and use. The primary degradation pathways lead to the formation of Cef-aldehyde and Desfuroylceftiofur, with Cef-aldehyde exhibiting notable cytotoxicity.[4] The rate of degradation is significantly influenced by temperature and the surrounding matrix.[1] The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to assess the stability of Ceftiofur and to ensure the quality, safety, and efficacy of pharmaceutical products containing this important antibiotic.

References

- 1. Degradation kinetics and mechanism of antibiotic ceftiofur in recycled water derived from a beef farm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]

- 3. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity and degradation product identification of thermally treated ceftiofur - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Evaluation of Heat and pH Treatments on Degradation of Ceftiofur in Whole Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. farad.org [farad.org]

- 9. hexiapharm.com [hexiapharm.com]

- 10. mel2.xmu.edu.cn [mel2.xmu.edu.cn]

- 11. sciencepub.net [sciencepub.net]

In-Vitro Activity of Ceftiofur and its Metabolite, Desfuroylceftiofur: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur (B124693), a third-generation cephalosporin (B10832234) antibiotic developed exclusively for veterinary use, and its primary active metabolite, desfuroylceftiofur (B1239554), exhibit potent in-vitro activity against a broad spectrum of bacterial pathogens.[1][2] This technical guide provides a comprehensive overview of their in-vitro efficacy, detailing their mechanism of action, summarizing minimum inhibitory concentration (MIC) data against key veterinary pathogens, and outlining the standardized experimental protocols for susceptibility testing.

Mechanism of Action

Ceftiofur and desfuroylceftiofur are bactericidal agents that belong to the beta-lactam class of antibiotics.[3][4] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][5] They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[6][7] PBPs are responsible for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[6][7] By inhibiting the transpeptidase activity of PBPs, ceftiofur and desfuroylceftiofur disrupt the cross-linking of peptidoglycan chains.[4] This interference with cell wall assembly leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[4][7]

Metabolism of Ceftiofur

Following administration, ceftiofur is rapidly metabolized in the body, primarily in the liver and kidneys, to its main active metabolite, desfuroylceftiofur.[8][9] This conversion is catalyzed by esterases and involves the cleavage of the thioester bond, releasing the furoic acid side chain.[8][9] Desfuroylceftiofur retains the intact beta-lactam ring, which is crucial for its antimicrobial activity.[10] In fact, desfuroylceftiofur is considered the primary contributor to the in-vivo efficacy of ceftiofur.[10]

In-Vitro Activity: Minimum Inhibitory Concentrations (MIC)

The in-vitro potency of ceftiofur and desfuroylceftiofur is quantified by their Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of ceftiofur and desfuroylceftiofur against a range of significant veterinary pathogens.

Table 1: In-Vitro Activity of Ceftiofur against Key Veterinary Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Actinobacillus pleuropneumoniae | ≤0.0019 | ≤0.0019 |

| Pasteurella multocida | ≤0.0039 | ≤0.0078 |

| Mannheimia haemolytica | 0.015 | 0.015 |

| Histophilus somni | ≤0.0019 | ≤0.0019 |

| Streptococcus suis | Varies | Varies |

| Escherichia coli | 0.5 | 1.0 |

| Salmonella choleraesuis | 1.0 | 1.0 |

| Staphylococcus aureus | Varies | 1.0 |

Table 2: In-Vitro Activity of Desfuroylceftiofur against Key Veterinary Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Actinobacillus pleuropneumoniae | Varies | Varies |

| Pasteurella multocida | Varies | Varies |

| Mannheimia haemolytica | Varies | Varies |

| Histophilus somni | Varies | Varies |

| Streptococcus suis | Varies | Varies |

| Escherichia coli | Varies | Varies |

| Salmonella choleraesuis | Varies | Varies |

| Staphylococcus aureus | Varies | 4.0 - 8.0 |

Note: MIC values can vary depending on the specific isolates and testing methodologies used. The data presented here is a summary from multiple studies.[11]

Overall, ceftiofur and desfuroylceftiofur demonstrate equivalent activity against many Gram-negative organisms, with MICs typically within one serial dilution of each other.[11] However, against staphylococci and some streptococci, desfuroylceftiofur has been observed to be less active than the parent compound, with MICs being 2 to 5 serial dilutions higher.[11]

Experimental Protocols for In-Vitro Susceptibility Testing

The determination of MIC values for ceftiofur and desfuroylceftiofur is performed using standardized methods to ensure accuracy and reproducibility. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing of bacteria isolated from animals, with documents such as VET01-A4 and M31-A3 being key references.[12][13][14] The broth microdilution method is a commonly employed technique.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Detailed Protocol:

-

Preparation of Antimicrobial Stock Solution:

-

A stock solution of ceftiofur or desfuroylceftiofur is prepared by dissolving the pure powder in a suitable solvent to a known concentration.

-

-

Preparation of Microtiter Plates:

-

Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate.

-

The final volume in each well is typically 100 µL.

-

A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing broth only) are included on each plate.

-

-

Inoculum Preparation:

-

The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium for 18-24 hours.

-

Several colonies are suspended in a sterile liquid (e.g., saline or broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[15]

-

This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

-

-

Inoculation and Incubation:

-

The prepared microtiter plates are inoculated with the standardized bacterial suspension.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[16]

-

-

MIC Determination:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Conclusion

Ceftiofur and its active metabolite, desfuroylceftiofur, demonstrate potent in-vitro activity against a wide range of bacterial pathogens of veterinary importance. Their mechanism of action, through the inhibition of bacterial cell wall synthesis, provides a bactericidal effect. Standardized susceptibility testing methods, such as the broth microdilution technique outlined by the CLSI, are crucial for accurately determining the in-vitro efficacy of these compounds and for guiding their appropriate clinical use to ensure therapeutic success and mitigate the development of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 3. BETA LACTAM ANTIBIOTICS AND OTHER INHIBITORS OF CELL WALL SYNTHESIS.ppt [slideshare.net]

- 4. microbenotes.com [microbenotes.com]

- 5. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.biomol.com [resources.biomol.com]

- 7. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]

- 10. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. webstore.ansi.org [webstore.ansi.org]

- 12. dbt.univr.it [dbt.univr.it]

- 13. intertekinform.com [intertekinform.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

An In-depth Technical Guide on the Immunomodulatory Properties of Ceftiofur Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin (B10832234) antibiotic, is a cornerstone in veterinary medicine for treating bacterial infections across various animal species, including swine, cattle, and poultry.[1][2] Beyond its well-established antimicrobial activity, which stems from the inhibition of bacterial cell wall synthesis, a growing body of evidence highlights its significant immunomodulatory capabilities.[3] This technical guide provides a comprehensive overview of the current research on the immunomodulatory effects of Ceftiofur hydrochloride, detailing its impact on immune responses, the underlying molecular mechanisms, and the experimental protocols used to elucidate these effects.

Core Immunomodulatory Effects

This compound has been shown to modulate both humoral and cellular immunity, with effects that can vary depending on the animal model and the specific context of immune stimulation, such as vaccination.[1][4] The primary immunomodulatory actions observed are the alteration of cytokine secretion and the influence on the magnitude and nature of the immune response.[1][5]

1.1. Impact on Humoral Immunity

The administration of this compound concurrently with vaccination has been shown to have variable, and sometimes detrimental, effects on the humoral immune response.[1] Studies in pigs have demonstrated that ceftiofur can delay the development of humoral immunity to a live attenuated pseudorabies virus (PRV) vaccine and suppress antibody production against a swine influenza virus (SIV) vaccine.[1][2][5] Similarly, a reduction in seroconversion rates and lower ELISA scores were observed in pigs vaccinated against erysipelas while being treated with ceftiofur.[1] However, in other contexts, such as with a porcine circovirus type 2 (PCV-2) and Mycoplasma hyopneumoniae combination vaccine, ceftiofur did not show a significant impact on the humoral response.[1] In avian species, co-administration with an avian influenza (AI) vaccine led to reduced antibody titers.[1]

Table 1: Effect of this compound on Humoral Immune Response to Vaccination

| Vaccine Type | Animal Model | Key Findings on Humoral Response | Reference |

| Live Attenuated Pseudorabies Virus (PRV) | Pigs | Significant delay in the development of the humoral response. | [1][5] |

| Inactivated Swine Influenza Virus (SIV) | Pigs | Significant suppression of antibody production. | [1][5] |

| Erysipelas | Pigs | Reduced number of seroconverted pigs and lower ELISA scores. | [1] |

| Porcine Circovirus Type 2 (PCV-2) & M. hyopneumoniae | Pigs | No significant impact on the induction of humoral immunity. | [1] |

| Avian Influenza (AI) (H5N8 and H7N9) | Avian Species | Reduced antibody titers. | [1] |

1.2. Impact on Cellular Immunity

The influence of this compound on cell-mediated immunity also appears to be vaccine-dependent.[1] In pigs vaccinated against PRV, ceftiofur treatment was found to significantly affect the cellular immune response.[1][5][6] Conversely, for the SIV vaccine, no significant impact on cellular immunity was observed, despite the negative effect on the humoral response.[1][4]

Table 2: Effect of this compound on Cellular Immune Response to Vaccination

| Vaccine Type | Animal Model | Key Findings on Cellular Response | Reference |

| Live Attenuated Pseudorabies Virus (PRV) | Pigs | Cellular immune response was significantly affected. | [1][5] |

| Inactivated Swine Influenza Virus (SIV) | Pigs | No significant influence on cellular immunity was observed. | [1][4] |

1.3. Modulation of Cytokine Secretion

A key mechanism underlying the immunomodulatory effects of this compound is its ability to inhibit the secretion of pro-inflammatory cytokines.[1][4] In vitro studies using RAW 264.7 macrophage-like cells have shown that ceftiofur can downregulate the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS).[7][8] However, it did not affect the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[7][8] In vivo studies in mice with LPS-induced acute lung injury also demonstrated that pretreatment with ceftiofur significantly decreased the levels of TNF-α, IL-6, and IL-8 in bronchoalveolar lavage fluid.[9]

Table 3: Effect of this compound on Cytokine Production

| Cytokine | Model System | Stimulant | Effect of Ceftiofur | Reference |

| TNF-α | RAW 264.7 cells | LPS | Downregulation | [7][8] |

| IL-1β | RAW 264.7 cells | LPS | Downregulation | [7][8] |

| IL-6 | RAW 264.7 cells | LPS | Downregulation | [7][8] |

| IL-10 | RAW 264.7 cells | LPS | No effect | [7][8] |

| TNF-α | Mice (in vivo) | LPS | Significant decrease in BALF | [9] |

| IL-6 | Mice (in vivo) | LPS | Significant decrease in BALF | [9] |

| IL-8 | Mice (in vivo) | LPS | Significant decrease in BALF | [9] |

| IFN-γ | Pig PBMC (ex vivo) | PRV | Significantly lower concentration in culture supernatants | [6] |

| IFN-γ | Pig PBMC (ex vivo) | SIV H3N2 | No significant differences in secretion | [4] |

Molecular Mechanisms of Immunomodulation

The immunomodulatory effects of this compound are linked to its ability to interfere with key intracellular signaling pathways that regulate the expression of immune-related genes.[1] Research has primarily focused on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][7][8]

2.1. Inhibition of NF-κB and MAPK Signaling Pathways

Signal transduction studies in RAW 264.7 cells have revealed that ceftiofur significantly inhibits the LPS-induced phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK), which are all key components of the MAPK pathway.[7][8] Furthermore, ceftiofur has been shown to inhibit the translocation of the p65 subunit of NF-κB into the nucleus.[7][8] By blocking these critical signaling pathways, ceftiofur effectively inhibits the transcription of pro-inflammatory cytokine genes.[1][7][8]

Caption: Potential mechanism of Ceftiofur's immunomodulatory effect.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of research findings. Below are summaries of key experimental protocols used in the study of this compound's immunomodulatory properties.

3.1. In Vitro Cytokine Production Assay

-

Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 1, 5, or 10 mg/L) for 1 hour.[7][8]

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 mg/L) to induce an inflammatory response.[7][8]

-

Cytokine Measurement: After a specified incubation period, the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]

-

Analysis: The levels of cytokines in ceftiofur-treated groups are compared to the LPS-only control group to determine the inhibitory effect.

3.2. Western Blot Analysis for Signaling Pathway Components

-

Cell Lysate Preparation: Following treatment and stimulation as described above, cells are harvested and lysed to extract total protein.[7][8][10]

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA protein assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (ERK, p38, JNK) and NF-κB p65.[7][8][10]

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The density of the bands corresponding to the phosphorylated proteins is normalized to the total protein to quantify the level of activation.

3.3. In Vivo Animal Studies for Vaccine Interaction

-

Animal Model: Pigs are commonly used to study the effects of ceftiofur on vaccination responses.[4][5][6]

-

Experimental Groups: Animals are typically divided into groups: unvaccinated control, vaccinated control, and vaccinated group receiving therapeutic doses of this compound (e.g., 3-5 mg/kg body weight, intramuscularly, for 3-5 consecutive days).[4]

-

Vaccination: Animals are vaccinated with either live or inactivated vaccines (e.g., PRV or SIV).[4][5]

-

Sample Collection: Blood samples are collected at various time points post-vaccination.

-

Humoral Response Assessment: Antibody titers are measured using techniques such as blocking ELISA or haemagglutination inhibition assays.[4][5]

-

Cellular Response Assessment: T-cell responses are analyzed using lymphocyte proliferation assays. Peripheral blood mononuclear cells (PBMCs) are isolated and restimulated in vitro with the vaccine antigen, and proliferation is measured. Cytokine production (e.g., IFN-γ, IL-4) in the culture supernatants is also quantified by ELISA.[4][5]

Caption: Workflow for assessing antibiotic immunomodulatory effects.

Conclusion and Future Directions

The research to date clearly indicates that this compound possesses significant immunomodulatory properties, primarily through the downregulation of pro-inflammatory cytokine production via the inhibition of the NF-κB and MAPK signaling pathways.[1][7][8] These effects have important clinical implications, particularly when ceftiofur is administered concurrently with vaccines.[4][5] The observed suppression of humoral and, in some cases, cellular immune responses to vaccination underscores the need for caution and further investigation.[1][5]

Future research should focus on:

-

Elucidating the precise molecular targets of ceftiofur within the immune signaling cascades.

-

Investigating the immunomodulatory effects of ceftiofur in a wider range of animal species and against a broader array of pathogens and vaccines.

-

Determining the optimal timing and dosage of ceftiofur administration to minimize negative impacts on vaccine efficacy while maintaining its therapeutic antimicrobial effect.

A deeper understanding of the immunomodulatory properties of this compound will enable veterinarians and drug development professionals to optimize its use, ensuring both effective treatment of bacterial infections and the successful establishment of protective immunity through vaccination.

References

- 1. benchchem.com [benchchem.com]

- 2. hexiapharm.com [hexiapharm.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound affects the humoral and cellular immune response in pigs after vaccination against swine influenza and pseudorabies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound affects the humoral and cellular immune response in pigs after vaccination against swine influenza and pseudorabies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application research of Ceftiofur hydrochloride_Chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ceftiofur impairs pro-inflammatory cytokine secretion through the inhibition of the activation of NF-kappaB and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceftiofur attenuates lipopolysaccharide-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Ceftiofur on Hyperalgesia and Allodynia in a Rat Neuropathic Pain Model: The Role of Immune Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Ceftiofur Hydrochloride: A Technical Guide on the Influence of pH and Temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Ceftiofur (B124693) hydrochloride under various pH and temperature conditions. Understanding the degradation kinetics and pathways of this third-generation cephalosporin (B10832234) antibiotic is critical for the development of stable pharmaceutical formulations, ensuring its efficacy and safety in veterinary medicine. This document summarizes key quantitative data, details experimental protocols, and visualizes the degradation mechanisms and experimental workflows.

Introduction

Ceftiofur hydrochloride is a widely used antibiotic in veterinary medicine for treating bacterial infections in livestock and other animals.[1] However, its chemical structure, particularly the β-lactam ring and the thioester bond, is susceptible to degradation under various environmental conditions, including changes in pH and temperature.[2][3] This degradation can lead to a loss of potency and the formation of degradation products, some of which may have altered biological activity or potential toxicity.[2][3] Therefore, a thorough understanding of this compound's stability profile is paramount for formulation development, storage, and handling.

Influence of pH on this compound Stability

The pH of the aqueous environment significantly impacts the stability of this compound. Generally, the antibiotic is more stable in acidic to neutral conditions and exhibits rapid degradation in alkaline environments.

Quantitative Data: Degradation Rate Constants at Various pH Values

The degradation of this compound follows pseudo-first-order kinetics in aqueous solutions. The rate of degradation is highly dependent on the pH of the solution.

| pH | Temperature (°C) | Degradation Rate Constant (day⁻¹) | Reference |

| 1 | 60 | 0.79 ± 0.21 | [4] |

| 3 | 60 | 0.61 ± 0.03 | [4] |

| 5 | 60 | 0.44 ± 0.05 | [4] |

| 7.4 | 60 | 1.27 ± 0.04 | [4] |

| 10 | 25 and 60 | Rapid degradation (no detectable levels after 10 min) | [4][5] |

| Distilled Water (pH ~6.8) | 60 | 0.39 ± 0.01 | [4] |

Table 1: Degradation rate constants of this compound in aqueous solutions at various pH values and 60°C.

Studies have shown that this compound is most stable in the pH range of 2 to 6.[6] Under highly alkaline conditions (pH 10), degradation is extremely rapid, with complete loss of the parent compound within minutes.[4][5] This instability in alkaline conditions is a critical consideration for formulation and administration, especially when using alkaline diluents. For instance, when sodium hydroxide (B78521) is added to a solution to raise the pH to 10, the concentration of this compound can drop to undetectable levels within 12 to 24 hours.[1]

Influence of Temperature on this compound Stability

Temperature is another critical factor governing the stability of this compound. An increase in temperature generally accelerates the degradation rate across all pH levels.

Quantitative Data: Degradation Rate Constants at Various Temperatures

The effect of temperature on the degradation of this compound is particularly pronounced at physiological pH (7.4).

| Temperature (°C) | pH | Degradation Rate Constant (day⁻¹) | Reference |

| 0 | 7.4 | 0.06 ± 0.01 | [4] |

| 8 | 7.4 | 0.06 ± 0.01 | [4] |

| 25 | 7.4 | 0.65 ± 0.17 | [4] |

| 37 | 7.4 | 1.27 ± 0.05 | [4] |

| 60 | 7.4 | Not explicitly stated, but significantly higher | [4] |

| 67 | 7.4 | Not explicitly stated, but significantly higher | [4] |

Table 2: Degradation rate constants of this compound at pH 7.4 and various temperatures.

The energy of activation for the degradation of Ceftiofur has been calculated to be 25, 42, and 28 kcal/mol at pH 5, 7.4, and in distilled water, respectively.[4] This indicates a significant dependence of the degradation rate on temperature, especially at physiological pH. Even at refrigeration temperatures (6°C), the stability can be compromised in certain solutions over time, with a study showing 72.86% stability in a 0.2 mg/mL glucose solution after 23 days.[1] In contrast, over 90% stability was maintained in water for injection and Ringer's solution under the same conditions.[1]

Degradation Pathways

Under stress conditions of pH and temperature, this compound primarily degrades via two main pathways: hydrolysis of the thioester bond and cleavage of the β-lactam ring.[2][7]

Primary Degradation Products

-

Desfuroylceftiofur (DFC): This product is formed through the hydrolysis of the thioester bond.[2][7] The formation of DFC is more pronounced in alkaline conditions.[4]

-

Cef-aldehyde: This degradant results from the cleavage of the β-lactam ring, a process that is significant at elevated temperatures.[2][7] Cef-aldehyde is of particular concern as it has been shown to exhibit increased cytotoxicity compared to the parent compound.[3][8]

The following diagram illustrates the primary degradation pathways of this compound.

Experimental Protocols

The following section details a generalized experimental protocol for assessing the stability of this compound, based on methodologies cited in the literature.[4][9][10]

Materials and Reagents

-

This compound reference standard

-

High-purity water (e.g., Milli-Q or equivalent)

-

Buffer solutions of various pH (e.g., phosphate (B84403), acetate, borate)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or other mobile phase modifiers

-

Sodium hydroxide and hydrochloric acid for pH adjustment

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., high-purity water or a mixture of water and an organic solvent like methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[9]

-

Working Solution Preparation: Dilute the stock solution with the appropriate buffer solution (e.g., pH 1, 3, 5, 7.4, 10) to achieve the desired final concentration for the stability study (e.g., 1 mg/mL).[4] The ionic strength of the solutions should be maintained constant using a salt like sodium chloride.[4]

Stability Study Conditions

-

Temperature: Incubate the prepared working solutions in temperature-controlled environments at various temperatures (e.g., 0, 8, 25, 37, 60°C).[4]

-

Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 84 hours).[4]

-

Sample Analysis: Immediately analyze the withdrawn samples or store them under conditions that prevent further degradation (e.g., freezing) until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.[4][9]

-

Column: A C18 reversed-phase column is commonly used.[11]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10][11] The pH of the aqueous phase is adjusted to optimize separation.

-

Detection: The UV detector is typically set at the maximum absorbance wavelength of this compound, which is around 292 nm.[10][11]

-

Quantification: The concentration of this compound and its degradation products is determined by comparing their peak areas to those of a standard calibration curve.

The following diagram outlines a typical experimental workflow for a this compound stability study.

References

- 1. hexiapharm.com [hexiapharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. mel2.xmu.edu.cn [mel2.xmu.edu.cn]

- 8. Cytotoxicity and degradation product identification of thermally treated ceftiofur - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. sciencepub.net [sciencepub.net]

- 10. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.najah.edu [repository.najah.edu]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Ceftiofur Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin (B10832234) antibiotic used in veterinary medicine. The developed isocratic reverse-phase method is demonstrated to be simple, precise, accurate, and stability-indicating, making it suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations. The protocol adheres to the International Council for Harmonisation (ICH) guidelines for method validation.

Introduction

Ceftiofur hydrochloride is a broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[1] Accurate and reliable quantification of this compound in pharmaceutical products is crucial for ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a comprehensive guide to developing and validating an HPLC method for this compound quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful HPLC method.

-

Solubility: this compound is sparingly soluble in aqueous buffers but soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] For reversed-phase HPLC, it is typically dissolved in a small amount of an organic solvent before being diluted with the mobile phase or water.[2]

-

pKa: The compound has a strongly acidic pKa of approximately 2.83 and a strongly basic pKa of around 4.19.[2] This makes the pH of the mobile phase a critical parameter to control for consistent retention and optimal peak shape.

-

UV Absorbance: this compound exhibits a maximum UV absorbance in the range of 290-292 nm.[2] Therefore, a detection wavelength of 292 nm is commonly employed for its quantification.[3][4]

-

Stability: As a β-lactam antibiotic, Ceftiofur is susceptible to degradation under conditions of extreme pH and high temperatures.[2][5] It is recommended to use freshly prepared solutions for analysis.[2]

HPLC Method Development and Validation Workflow

The development and validation of the HPLC method follow a logical progression to ensure a robust and reliable analytical procedure.

Workflow for HPLC method development and validation.

Experimental Protocols

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Phosphate buffers

-

Orthophosphoric acid

-

Water (HPLC grade)

Chromatographic Conditions

The following table summarizes a set of typical chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Stationary Phase | C18 column (250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6.0) in a 25:75 v/v ratio[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL |

| Column Temperature | 35°C[2] |

| Detection Wavelength | 292 nm[3][4] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Accurately weigh about 10 mg of this compound Reference Standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

-

Sonicate for 5 minutes to ensure complete dissolution.

The following workflow outlines the extraction of this compound from an oily suspension.

References

- 1. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. repository.najah.edu [repository.najah.edu]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Ceftiofur Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur (B124693) hydrochloride is a third-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine to treat bacterial infections in various animal species.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[3][4][5] This application note provides detailed protocols for determining the MIC of ceftiofur hydrochloride using the broth microdilution and agar (B569324) dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][6][7]

Data Presentation

The following tables summarize essential quantitative data for this compound MIC testing, including quality control ranges and interpretive criteria (breakpoints).

Table 1: Quality Control (QC) Ranges for Ceftiofur MIC Determination

| Quality Control Strain | ATCC® Number | MIC Range (μg/mL) |

| Staphylococcus aureus | 29213™ | 0.25 - 1.0[1] |

| Escherichia coli | 25922™ | Refer to current CLSI documents for the most up-to-date range. |

| Pseudomonas aeruginosa | 27853™ | Refer to current CLSI documents for the most up-to-date range. |

| Enterococcus faecalis | 29212™ | Refer to current CLSI documents for the most up-to-date range. |

Table 2: CLSI MIC Interpretive Criteria for Ceftiofur

| Pathogen Group | Host Animal | MIC (μg/mL) - Susceptible (S) | MIC (μg/mL) - Intermediate (I) | MIC (μg/mL) - Resistant (R) |

| Staphylococcus aureus (Bovine Mastitis) | Bovine | ≤ 2[1] | 4[1] | ≥ 8[1] |

| Pasteurella multocida (Bovine Pneumonia) | Bovine | ≤ 2[6][8] | 4[6][8] | ≥ 8[6][8] |

| Swine Respiratory Pathogens | Swine | ≤ 2[2][6][9] | 4[2][6][9] | ≥ 8[2][6][9] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the MIC of this compound.

Caption: General workflow for MIC determination by broth microdilution.

Experimental Protocols

Adherence to standardized protocols is crucial for accurate and reproducible MIC results. The broth microdilution and agar dilution methods are described below.

Materials and Reagents

-

This compound (analytical grade)[1]

-

Appropriate solvent for this compound (e.g., sterile deionized water)[1]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Mueller-Hinton Agar (MHA)[10]

-

Sterile 96-well microtiter plates[6]

-

Sterile petri dishes

-

Test bacterial isolates and recommended QC strains (e.g., S. aureus ATCC® 29213™)[1][6]

-

0.5 McFarland turbidity standard[6]

-

Sterile saline or phosphate-buffered saline (PBS)[6]

-

Micropipettes and sterile tips

-

Multipoint inoculator (for agar dilution)

Preparation of this compound Stock Solution

-

Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.[6]

-

Ensure the powder is completely dissolved.

-

Filter-sterilize the stock solution.

-

For long-term storage, dispense into aliquots and store at -60°C or below, protected from light.[1][6]

Inoculum Preparation

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.[1][6]

-

Transfer the colonies to a tube containing sterile saline or CAMHB.[1]

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

Broth Microdilution Method

-

Preparation of Antibiotic Dilutions:

-